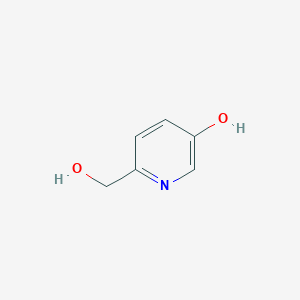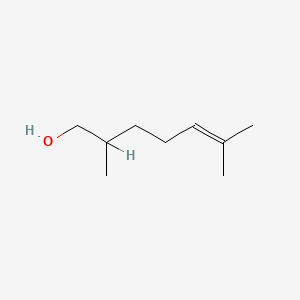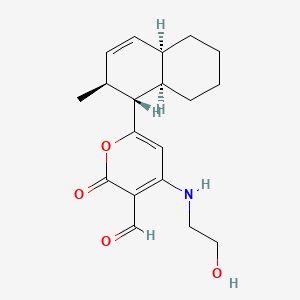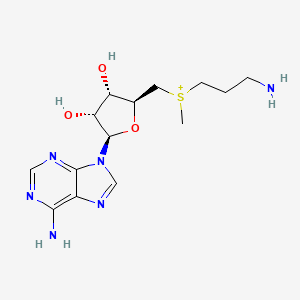
S-adenosylmethioninamine
Übersicht
Beschreibung
S-adenosylmethioninamine (also known as dAdoMet) is the S-adenosyl derivative of methioninamine . It acts as the aminopropyl donor in the biosynthesis of the polyamines, spermidine and spermine . It has a role as an Escherichia coli metabolite, a mouse metabolite, a human urinary metabolite, and a rat metabolite . It is a sulfonium compound and a member of adenosines .
Synthesis Analysis
S-adenosylmethioninamine is produced by the decarboxylation of S-adenosyl methionine . S-adenosylmethionine synthases (MATs) are responsible for the production of S-adenosylmethionine, the cofactor essential for various methylation reactions, production of polyamines, and phytohormone ethylene .
Molecular Structure Analysis
The molecular formula of S-adenosylmethioninamine is C14H23N6O3S+ . The IUPAC name is 3-aminopropyl- [ [ (2 S ,3 S ,4 R ,5 R )-5- (6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium .
Chemical Reactions Analysis
S-adenosylmethioninamine is involved in four key metabolic pathways: transmethylation, transsulphuration, polyamine synthesis, and 5′‐deoxyadenosine 5′‐radical–mediated biochemical transformations .
Physical And Chemical Properties Analysis
The molecular weight of S-adenosylmethioninamine is 355.44 g/mol .
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Polyamines
Field
Biochemistry and Molecular Biology
Application Summary
S-adenosylmethioninamine is a substrate required for the biosynthesis of polyamines, including spermidine, spermine, and thermospermine .
Methods of Application
The compound is produced by the decarboxylation of S-adenosyl methionine .
Results or Outcomes
The biosynthesis of these polyamines is essential for various biological processes, including cell growth and differentiation .
Biotechnological Applications in Natural Products Biosynthesis
Field
Application Summary
S-adenosylmethioninamine is used in the methylation reactions performed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTs). These reactions are common and essential transformations to alter molecules’ bioavailability and bioactivity .
Methods of Application
With advancements in genomic and chemical profiling technologies, novel MTs have been discovered to accept complex substrates and synthesize industrially valuable natural products .
Results or Outcomes
Methylation plays multiple critical roles, such as diversifying natural products, increasing bioavailability and stability of small molecules, altering the potency and cytotoxicity of natural products, and regulating biological processes .
Attenuation of Fatty Acid-Induced Steatosis and Oxidative Stress
Field
Application Summary
S-adenosylmethioninamine (SAMe) has been shown to significantly ameliorate lipid accumulation and oxidative stress in hepatic cells .
Methods of Application
SAMe promotes mitochondrial fatty acid entry for β-oxidation and external triglyceride release .
Results or Outcomes
SAMe was able to revert both lipid accumulation and oxidant production (i.e., ROS and NO) in endothelial cells .
Epigenetics and Initiation of Metamorphosis in Insects
Field
Application Summary
S-adenosylmethioninamine plays a critical role in the initiation of metamorphosis in insects .
Methods of Application
The compound is involved in methylation processes that regulate biological processes such as epigenetics and the initiation of metamorphosis in insects .
Results or Outcomes
The methylation processes regulated by S-adenosylmethioninamine are essential for the normal development and survival of insects .
Production and Diversification of Natural Products
Field
Application Summary
S-adenosylmethioninamine is used in the production and diversification of natural products .
Methods of Application
The compound is involved in methylation reactions performed by S-adenosylmethionine-dependent methyltransferases. These reactions alter molecules’ bioavailability and bioactivity, diversifying natural products .
Results or Outcomes
The production and diversification of natural products through methylation reactions involving S-adenosylmethioninamine have significant implications for the pharmaceutical industry .
Lewis Acid/Base Chemistry
Field
Application Summary
S-adenosylmethioninamine is involved in Lewis acid/base chemistry .
Methods of Application
The compound is used in novel SAM utilizing enzymes that rely on Lewis acid/base chemistry .
Results or Outcomes
The use of S-adenosylmethioninamine in Lewis acid/base chemistry has led to the discovery of novel SAM utilizing enzymes .
Zukünftige Richtungen
S-adenosylmethioninamine has been suggested to positively regulate ATRAP in non-alcoholic fatty liver disease (NAFLD) and may have various potential benefits for the treatment of NAFLD . The discrepancy between positive results of S-adenosylmethioninamine treatment of experimental tumors and modest effects against human disease may depend on more advanced human disease stage at the moment of diagnosis .
Eigenschaften
IUPAC Name |
3-aminopropyl-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/t8-,10-,11-,14-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBITIXDCPNSD-LSRJEVITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CCCN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O3S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029264 | |
| Record name | S-Adenosyl-L-methionamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Adenosylmethioninamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
S-adenosylmethioninamine | |
CAS RN |
22365-13-5 | |
| Record name | Decarboxylated AdoMet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22365-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Adenosyl-3-methylthiopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-methionamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ADENOSYLMETHIONINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y283L4G9XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Adenosylmethioninamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



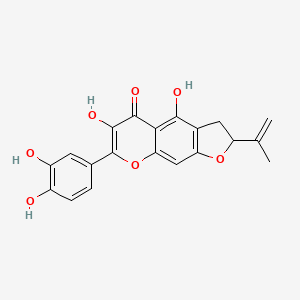
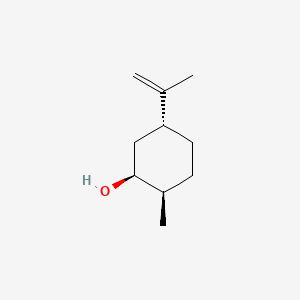
![5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one](/img/structure/B1203501.png)
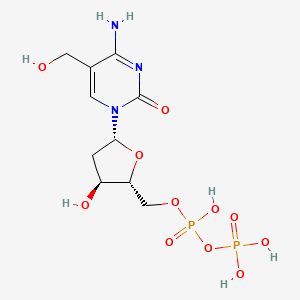
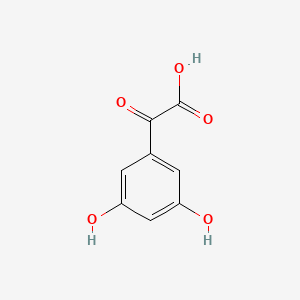
![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
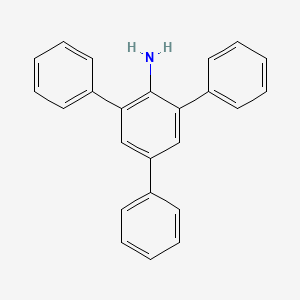

![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
